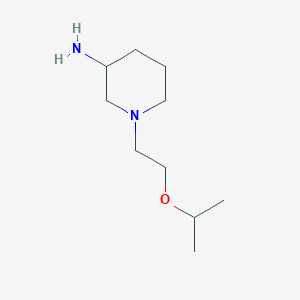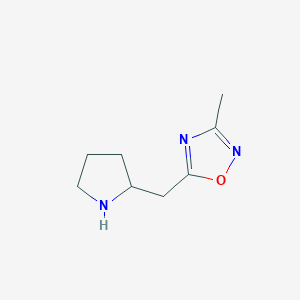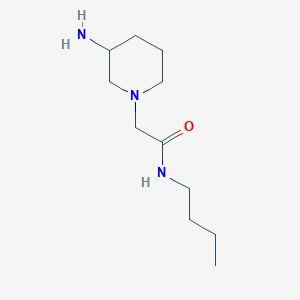![molecular formula C12H14N2O2 B1464523 6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid CAS No. 1248740-09-1](/img/structure/B1464523.png)
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid, also known as 6-ABA, is a heterocyclic compound that has been studied extensively over the past few decades due to its interesting properties and applications. It is a nitrogen-containing cyclic compound with a molecular formula of C8H13N2O2, and it is a structural analog of pyridine. 6-ABA has been found to have a variety of uses in the fields of organic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Bicyclic Analogues : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid was achieved through intermolecular [2+2] photocycloaddition, demonstrating the compound's utility in creating structurally complex bicyclic systems (Petz & Wanner, 2013).
Conformationally Constrained Amino Acids : The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including glutamic acid analogues, highlights the compound's relevance in creating rigid, non-chiral analogues of amino acids (Hart & Rapoport, 1999).
Organocatalytic Applications : The enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid was used in direct aldol reactions, showcasing its potential as a catalyst with improved selectivity compared to monocyclic analogues (Armstrong, Bhonoah, & White, 2009).
Bridged Amino Acids for Drug Discovery : Novel scaffolds with rigid three-dimensional conformations, including 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, were synthesized for applications in optimizing physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016).
Synthesis of Non-Chiral Analogues : The creation of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, shows the chemical versatility of this compound class in synthesizing stereochemically restricted molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Applications in Medicinal Chemistry
Ligands for Positron Emission Tomography Imaging : Derivatives of 7-azabicyclo[2.2.1]heptane were explored as potential ligands for positron emission tomography imaging of nicotinic acetylcholine receptors, indicating its potential in neuroimaging and neurological research (Gao et al., 2007).
Synthesis of Constrained Proline Analogues : The synthesis of rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, shows its utility in the design of peptidomimetics and peptide models, important in medicinal chemistry and drug design (Grygorenko et al., 2006).
Propriétés
IUPAC Name |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)9-2-4-11(13-6-9)14-7-8-1-3-10(14)5-8/h2,4,6,8,10H,1,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVASUCHIMRUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)





![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

